5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a phenyloxazole ring with a carbaldehyde group. Its distinct structure makes it a valuable molecule in the realms of chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazine: Another fluorescent dye with similar structural features but different photophysical properties.
4-(Dimethylamino)benzaldehyde: A simpler compound used as a precursor in the synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde.
2-Phenyl-4,5-dihydro-1H-imidazole: Shares the phenyl and imidazole moieties but lacks the dimethylamino group.
Uniqueness
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde is unique due to its combination of the dimethylamino group, oxazole ring, and aldehyde functionality. This unique structure imparts distinct photophysical properties, making it a valuable compound in fluorescence-based applications and advanced material science .
Properties
CAS No. |
831197-45-6 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)17-16(12-21)19-18(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
PPFYGQVUYGAHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.